4-Fluoro-6-nitroisoquinolin-1-ol

説明

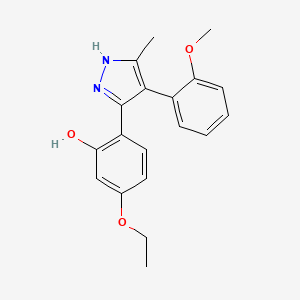

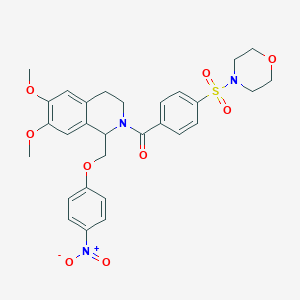

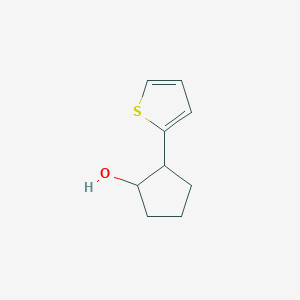

4-Fluoro-6-nitroisoquinolin-1-ol, also known as FNQ, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. FNQ is a heterocyclic compound that contains a nitrogen atom in its ring structure. It has a molecular weight of 222.16 g/mol and a melting point of 246-248°C.

科学的研究の応用

Synthesis and Biological Evaluation

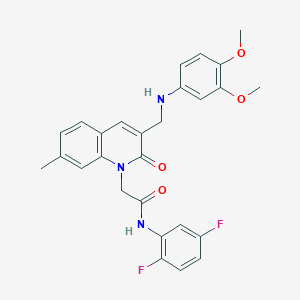

- A study reported the synthesis of fluoroquinolones, including compounds structurally related to "4-Fluoro-6-nitroisoquinolin-1-ol", which showed promise as dual-acting antibacterial and anticancer chemotherapeutics. The most active compounds demonstrated significant growth inhibition against breast tumor and non-small cell lung cancer cells, coupled with an absence of cytotoxicity toward normal human-derm fibroblasts (Al-Trawneh et al., 2010).

Radiopharmaceutical Applications

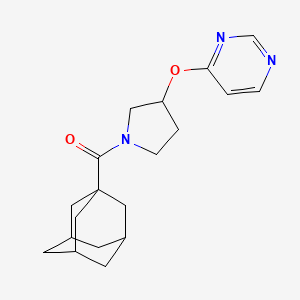

- Fluorine-18-labelled compounds, closely related to "4-Fluoro-6-nitroisoquinolin-1-ol", have been developed for positron emission tomography (PET) imaging of neurofibrillary tangles, indicative of aggregated tau protein in human brains. The detailed report includes the synthesis process under Good Manufacturing Practices, supporting their use in clinical research (Collier et al., 2017).

Antibacterial Properties

- The preparation of new fluoroquinolone models, including derivatives related to "4-Fluoro-6-nitroisoquinolin-1-ol", and their investigation for antibacterial properties has been documented. These studies highlight the significant antibacterial activity against both gram-positive and gram-negative strains, demonstrating the potential of these compounds in addressing antibiotic resistance (Al-Hiari et al., 2007).

Mutagenic and Genotoxic Effects

- Research on the mutagenic spectrum of 4-Nitroquinoline 1-oxide, a compound similar in structure to "4-Fluoro-6-nitroisoquinolin-1-ol", in Aspergillus nidulans, provided insights into the DNA damage and repair mechanisms. This study underscores the utility of such compounds in genetic research and the study of carcinogenesis (Downes et al., 2014).

Material Science and Organic Electronics

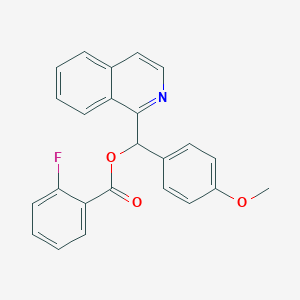

- Synthesis and characterization of 4-fluorophenyl substituted 8-hydroxyquinoline derivatives, bearing structural similarities to "4-Fluoro-6-nitroisoquinolin-1-ol", have been explored for their potential applications in organic electronics, particularly due to their strong fluorescence emission. These findings could contribute to the development of new materials for optoelectronic devices (Suliman et al., 2014).

特性

IUPAC Name |

4-fluoro-6-nitro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIGMPDTRBYKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-6-nitroisoquinolin-1-ol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2587141.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2587145.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2587151.png)

![N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587154.png)

![2-[(5-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2587162.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide](/img/structure/B2587163.png)